5-(3-aminophenoxy)-N-methylpicolinamide
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Overview
Description
5-(3-aminophenoxy)-N-methylpicolinamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an aminophenoxy group attached to a picolinamide backbone, making it a versatile molecule for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-N-methylpicolinamide typically involves a multi-step process. One common method starts with the reaction of 3-aminophenol with picolinic acid derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-(3-aminophenoxy)-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-aminophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The picolinamide backbone can also interact with various cellular pathways, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: A precursor in the synthesis of 5-(3-aminophenoxy)-N-methylpicolinamide, known for its use in dye and pharmaceutical industries.
N-Methylpicolinamide: Shares the picolinamide backbone but lacks the aminophenoxy group, making it less versatile in certain applications.
Uniqueness
This compound stands out due to the presence of both the aminophenoxy and picolinamide groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
767358-41-8 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(3-aminophenoxy)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-15-13(17)12-6-5-11(8-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17) |
InChI Key |
VOHYHNAKMGKPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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